An In-depth Technical Guide to the Physical Properties of 2-(p-Tolyl)cyclopropanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of 2-(p-Tolyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical properties of 2-(p-Tolyl)cyclopropanecarboxylic acid (CAS 869941-94-6), a molecule of interest in organic synthesis and medicinal chemistry. A critical challenge in the study of this compound is the limited availability of experimental data. This guide directly addresses this scarcity by presenting predicted property values, contextualizing them with experimental data from its close structural isomer, 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6), and establishing a framework for its empirical determination through standardized protocols. The document delves into the core physicochemical properties, including stereochemistry, melting and boiling points, solubility, and acidity (pKa). Furthermore, it provides a detailed projection of its spectral characteristics (¹H NMR, ¹³C NMR, IR) and outlines robust methodologies for their experimental validation. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding and informed application of this compound in drug discovery and development.
Introduction and Structural Elucidation
2-(p-Tolyl)cyclopropanecarboxylic acid belongs to the class of aryl-substituted cyclopropanes, a structural motif valued in medicinal chemistry for its ability to impart conformational rigidity and unique metabolic profiles to drug candidates. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) confers distinct reactivity and stereochemical properties.
A crucial point of clarification is the distinction between two constitutional isomers:
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2-(p-Tolyl)cyclopropanecarboxylic acid (CAS 869941-94-6): The subject of this guide, where the p-tolyl and carboxylic acid groups are attached to adjacent carbon atoms of the cyclopropane ring.
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1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6): A geminal-disubstituted isomer where both groups are attached to the same carbon atom.
The 2-substituted isomer can exist as stereoisomers (cis/trans and enantiomers), which can significantly influence its biological activity and physical properties. This guide will primarily focus on the properties of the trans-isomer, which is often the thermodynamically more stable configuration.
Core Physical Properties: A Data-Driven Analysis
As of the latest literature review, experimental data for 2-(p-Tolyl)cyclopropanecarboxylic acid is not widely published. Commercial suppliers list the compound but do not provide verified physical properties.[1][2][3] Therefore, we present a combination of predicted data for the target molecule and experimental data for its 1-substituted isomer to provide a functional baseline.
| Property | 2-(p-Tolyl)cyclopropanecarboxylic acid | 1-(p-Tolyl)cyclopropanecarboxylic acid | Data Type & Source |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol | - |
| Melting Point | Not available | 109-114 °C | Experimental[4] |
| Boiling Point | 333.7 ± 31.0 °C | Not available | Predicted[3] |
| pKa | 4.60 ± 0.10 | Not available | Predicted[3] |
| Density | ~1.1 g/cm³ | Not available | Predicted[3] |
Expert Insights:
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Melting Point: The experimental melting point of the 1-isomer (109-114 °C) is influenced by strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking interactions from the aromatic rings.[4] It is reasonable to hypothesize that the 2-isomer will have a similar, though not identical, melting point, as these intermolecular forces will still be present. Differences in crystal packing due to the altered substitution pattern will be the primary determinant of any variance.
-
Boiling Point: The high predicted boiling point is characteristic of carboxylic acids, which form stable hydrogen-bonded dimers in the liquid and vapor phases.
-
Acidity (pKa): The predicted pKa of 4.60 is comparable to that of unsubstituted cyclopropanecarboxylic acid (~4.65).[5] This suggests the p-tolyl group, being weakly electron-donating, has a minimal electronic effect on the acidity of the carboxyl group in this configuration.
Spectroscopic Signature: Prediction and Interpretation
No published spectra are available for 2-(p-Tolyl)cyclopropanecarboxylic acid. However, a reliable spectroscopic profile can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
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Aromatic C=C Stretch: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental stretching peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
Cyclopropane C-H Stretch: Absorptions typically found around 3000-3100 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides the most direct evidence for the 2-substituted pattern.
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Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing far downfield between 10-12 ppm.[7] This signal will disappear upon shaking the sample with D₂O.
-
Aromatic Protons (p-tolyl): Two doublets in the 7.0-7.3 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.
-
Cyclopropane Protons (-CH-): These protons reside in a complex, shielded environment. They will appear as multiplets in the upfield region, likely between 1.0-2.5 ppm. The trans-isomer would exhibit distinct coupling constants between the vicinal protons on the ring.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, located around 2.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will confirm the number of unique carbon environments.
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Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 170-185 ppm range.[6]
-
Aromatic Carbons: Four signals are expected: two for the substituted carbons (ipso- and the carbon attached to the methyl group) and two for the unsubstituted CH carbons. These typically appear between 120-140 ppm.
-
Cyclopropane Carbons (-CH-): These carbons are highly shielded due to the ring strain and will appear far upfield, typically between 10-30 ppm.[8]
-
Methyl Carbon (-CH₃): A shielded carbon signal around 21 ppm.
Methodologies for Experimental Determination
To move from predicted to empirical data, rigorous experimental validation is necessary. The following section details the standard protocols for determining the core physical properties.
Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is the gold-standard for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the crystalline 2-(p-Tolyl)cyclopropanecarboxylic acid into an aluminum DSC pan.
-
Sealing: Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Initiate a heating program, typically ramping the temperature from ambient to well above the expected melting point at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: The melting event is observed as an endothermic peak. The onset temperature of this peak is reported as the melting point. The peak's sharpness provides an indication of purity.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. A tiered screening approach is efficient.
Protocol:
-
Solvent Selection: Choose a diverse panel of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone, dichloromethane).
-
Initial Screening: To approximately 1 mg of the compound in a small vial, add the solvent dropwise (e.g., 100 µL increments) with vortexing.
-
Categorization: Classify solubility qualitatively:
-
Very Soluble: < 1 mL of solvent required.
-
Soluble: 1-10 mL of solvent required.
-
Sparingly Soluble: 10-100 mL of solvent required.
-
Insoluble: > 100 mL of solvent required.
-
-
Quantitative Analysis (HPLC): For key solvents, prepare saturated solutions by adding excess solid to the solvent and equilibrating (e.g., 24h at 25 °C). Centrifuge to pellet undissolved solid, then analyze the supernatant concentration via a calibrated HPLC method.
Synthesis and Purification Context
The physical properties of a compound are intrinsically linked to its purity. The synthesis of 2-arylcyclopropanecarboxylic acids can be achieved through several routes, often involving the cyclopropanation of a corresponding cinnamic acid derivative. Understanding the synthesis provides insight into potential impurities that might affect physical property measurements.
Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the desired stereoisomer and remove starting materials or byproducts. The final purity should be confirmed (e.g., by HPLC or qNMR) before any physical property measurements are considered definitive.
Conclusion
While a comprehensive experimental profile of 2-(p-Tolyl)cyclopropanecarboxylic acid remains to be fully elucidated in public literature, this guide establishes a robust, scientifically-grounded framework for its study. By integrating predicted data, comparative analysis with a close isomer, and detailed methodologies for empirical validation, researchers are equipped with the necessary tools and insights to confidently work with this compound. The provided spectral predictions and standardized protocols form a self-validating system, ensuring that as experimental data becomes available, it can be reliably benchmarked and interpreted. This foundational understanding is paramount for leveraging the unique structural characteristics of 2-(p-Tolyl)cyclopropanecarboxylic acid in the rational design of new chemical entities.
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